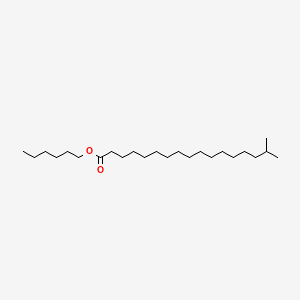

Hexyl isooctadecanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexyl isooctadecanoate is a useful research compound. Its molecular formula is C24H48O2 and its molecular weight is 368.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for hexyl isooctadecanoate, occurring under acidic or alkaline conditions.

-

Acid-Catalyzed Hydrolysis :

Hexyl isooctadecanoate+H2OH+Isooctadecanoic acid+Hexanol

In the presence of mineral acids (e.g., H₂SO₄), the ester undergoes nucleophilic attack by water, yielding isooctadecanoic acid and hexanol . The reaction follows a tetrahedral intermediate mechanism, with protonation of the carbonyl oxygen enhancing electrophilicity. -

Base-Promoted Saponification :

Hexyl isooctadecanoate+OH−→Isooctadecanoate−Na++Hexanol

Under alkaline conditions (e.g., NaOH), hydrolysis produces the sodium salt of isooctadecanoic acid and hexanol. The reaction is irreversible due to deprotonation of the carboxylic acid intermediate .

Kinetic Considerations :

The bulky isooctadecanoate group introduces steric hindrance, slowing hydrolysis rates compared to smaller esters like ethyl acetate . Reaction Progress Kinetic Analysis (RPKA) could elucidate these effects by correlating reactant concentrations with rate constants .

Transesterification

This compound participates in alcohol exchange reactions, particularly in the presence of catalytic acids or bases.

-

Example with Methanol :

Hexyl isooctadecanoate+CH3OH⇌Methyl isooctadecanoate+Hexanol

Methanolysis yields methyl isooctadecanoate and hexanol. This reaction is equilibrium-driven and often facilitated by Lewis acids like Ti(OBu)₄.

Applications :

Transesterification is industrially relevant for biodiesel production, though the compound’s long chain may limit utility in fuel formulations .

Oxidation Reactions

The hexyl chain in this compound can undergo oxidation, though the ester group itself is relatively inert.

-

Radical Oxidation :

Hexyl isooctadecanoate+⋅O→Hexyl radical+⋅OH+Oxidized products

Reaction with oxygen radicals (e.g., from photooxidation) generates hydroperoxides and ketones . For example: -

Enzymatic Oxidation :

Lipoxygenases may target unsaturated regions in the hydrocarbon chain, though the saturated structure of isooctadecanoate limits this pathway .

Thermal Degradation

At elevated temperatures (>200°C), thermal decomposition produces alkenes, CO₂, and water via β-scission mechanisms .

Hexyl isooctadecanoateΔC5H10+CO2+H2O+Other fragments

Comparative Reactivity Data

The table below summarizes key reactions and their conditions:

| Reaction Type | Conditions | Products | Rate Influencers |

|---|---|---|---|

| Acid Hydrolysis | H₂SO₄, H₂O, 80°C | Isooctadecanoic acid, Hexanol | Steric hindrance, Temperature |

| Base Saponification | NaOH, H₂O, 60°C | Sodium isooctadecanoate, Hexanol | Alkali concentration |

| Transesterification | Ti(OBu)₄, CH₃OH, reflux | Methyl isooctadecanoate, Hexanol | Catalyst efficiency |

| Thermal Decomposition | >200°C, inert atmosphere | Alkenes, CO₂, H₂O | Temperature, Pressure |

Eigenschaften

CAS-Nummer |

94247-25-3 |

|---|---|

Molekularformel |

C24H48O2 |

Molekulargewicht |

368.6 g/mol |

IUPAC-Name |

hexyl 16-methylheptadecanoate |

InChI |

InChI=1S/C24H48O2/c1-4-5-6-19-22-26-24(25)21-18-16-14-12-10-8-7-9-11-13-15-17-20-23(2)3/h23H,4-22H2,1-3H3 |

InChI-Schlüssel |

FPMPNVIMFPEKRN-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |

Kanonische SMILES |

CCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |

Key on ui other cas no. |

94247-25-3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.